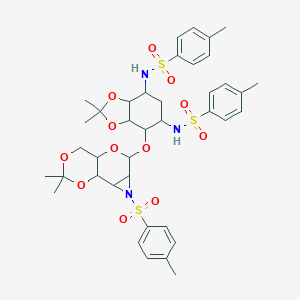
YO-Pro 3
描述
YO-Pro 3 is a red fluorescent carbocyanine monomeric dye. It is a cell-impermeant nucleic acid stain that is nonfluorescent in the absence of nucleic acids but exhibits significant fluorescence enhancement upon binding to DNA . This dye is widely used in biological research and clinical diagnostics to examine cell structures, trace biomolecules, assess cellular functions, identify different cell types, and investigate tissue pathology . Additionally, this compound is utilized in the dyeing of textiles, the development of functional textiles, food coloring, and the manufacture of dye-sensitized solar cells .
准备方法
The synthesis of YO-Pro 3 involves the preparation of a carbocyanine dye with a specific molecular structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized by reacting 1,3-benzoxazole with quinoline derivatives under controlled conditions.
Addition of side chains: The core structure is then modified by adding trimethylammonium propyl side chains to enhance its binding affinity for nucleic acids.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity dye
Industrial production methods for this compound involve scaling up the synthetic route to produce large quantities of the dye. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
化学反应分析
YO-Pro 3 undergoes various chemical reactions, including:
Binding to nucleic acids: this compound exhibits significant fluorescence enhancement upon binding to double-stranded DNA.
Fluorescence enhancement: The dye’s fluorescence is significantly enhanced upon binding to nucleic acids, making it a valuable tool for fluorescence microscopy and flow cytometry applications.
科学研究应用
作用机制
YO-Pro 3 exerts its effects by binding to nucleic acids, specifically double-stranded DNA. The dye intercalates between DNA base pairs, resulting in a significant fluorescence enhancement. This fluorescence enhancement allows researchers to visualize and quantify nucleic acids in various experimental setups. The dye’s high affinity for nucleic acids and its ability to intercalate between DNA base pairs are key factors in its mechanism of action.
相似化合物的比较
YO-Pro 3 is similar to other carbocyanine dyes, such as YOYO-3, MitoTell Red, LysoBrite Deep Red, and CytoTell Red 650 . this compound is unique in its specific excitation and emission wavelengths (613 nm and 629 nm, respectively), making it suitable for specific fluorescence applications . Additionally, this compound’s high affinity for nucleic acids and significant fluorescence enhancement upon binding to DNA distinguish it from other similar compounds .
Similar Compounds
- YOYO-3
- MitoTell Red
- LysoBrite Deep Red
- CytoTell Red 650
属性
IUPAC Name |
trimethyl-[3-[4-[3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUXEGAYWQURQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31I2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does YO-PRO® 3 interact with DNA, and what are the downstream effects of this interaction?
A1: YO-PRO® 3 exhibits a high affinity for nucleic acids, particularly DNA. While its exact binding mechanism is not fully elucidated in the provided research, similar cyanine dyes are known to bind to DNA via intercalation [, ]. This intercalation between DNA base pairs leads to a significant enhancement of the dye's fluorescence. This property makes YO-PRO® 3 a valuable tool for visualizing DNA in various applications, including cell cycle analysis and apoptosis detection [, , ].
Q2: Is YO-PRO® 3 specific to DNA, or does it also stain RNA?
A2: Research indicates that while YO-PRO® 3 exhibits a strong affinity for DNA, it can also stain RNA to some extent. Studies comparing different nucleic acid stains revealed that YO-PRO® 3, under specific conditions, might exhibit some cytoplasmic and nucleolar RNA staining alongside nuclear DNA staining [, ]. This highlights the importance of careful optimization and control experiments when using YO-PRO® 3 for specific nucleic acid targeting.
Q3: How does the fluorescence of YO-PRO® 3 compare to other similar dyes like TO-PRO®-3?
A3: YO-PRO® 3 and TO-PRO®-3 are both cyanine dyes with applications in DNA staining. While both dyes show enhanced fluorescence upon binding to DNA, they possess different spectral properties. TO-PRO®-3 is excited by red light (647 nm) and emits in the far-red region, while YO-PRO® 3 is excited at lower wavelengths and emits in the red region [, ]. This difference in excitation and emission wavelengths makes them suitable for different multi-color fluorescence applications. Researchers often select the dye based on the desired excitation source and compatibility with other fluorophores in their experimental setup.
Q4: Can you elaborate on the application of YO-PRO® 3 in cell viability assays and apoptosis detection?
A4: YO-PRO® 3 is a valuable tool for studying cell death due to its ability to enter cells with compromised plasma membrane integrity, a hallmark of early apoptosis. This characteristic is attributed to its interaction with activated pannexin 1 channels, which are formed during apoptosis []. By combining YO-PRO® 3 with other fluorescent markers, such as Hoechst 33342 for nuclear morphology and Annexin V for phosphatidylserine exposure, researchers can simultaneously assess multiple parameters of cell death, allowing for a more comprehensive understanding of cell viability [, ].
Q5: Are there any known limitations or considerations when using YO-PRO® 3 in experimental settings?
A5: While YO-PRO® 3 offers advantages as a fluorescent probe, researchers should be mindful of potential limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


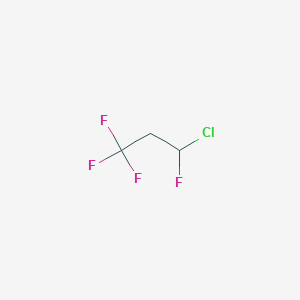
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
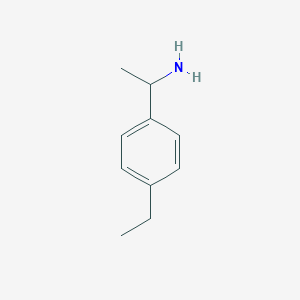
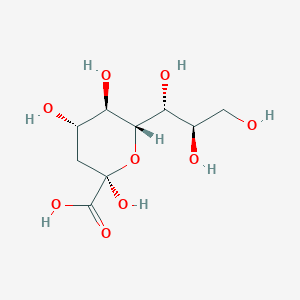
![2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B116104.png)

![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

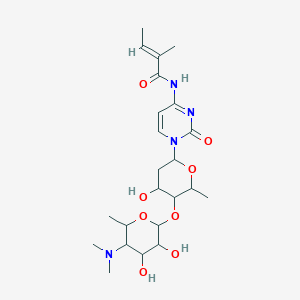
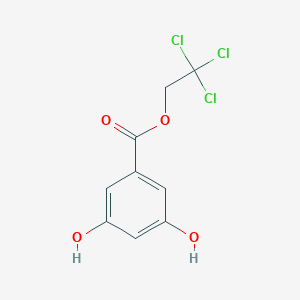
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)


